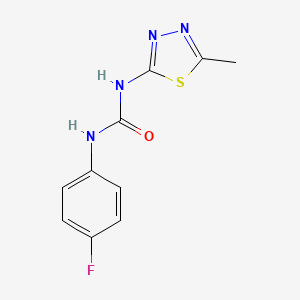![molecular formula C14H15F3N4O B5706403 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as ETPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wirkmechanismus
The mechanism of action of ETPU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of DNA.
Biochemical and physiological effects:
ETPU has been shown to have a range of biochemical and physiological effects. In cancer cells, ETPU has been shown to induce cell cycle arrest and apoptosis. In fungal cells, ETPU has been shown to inhibit the growth of the cell wall. In viral cells, ETPU has been shown to inhibit the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ETPU in lab experiments is its high potency. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ETPU. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Another direction is to study its potential applications in agriculture, particularly in the development of herbicides that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of ETPU and its biochemical and physiological effects.
Synthesemethoden
ETPU can be synthesized using a two-step process. In the first step, 3-(trifluoromethyl)aniline is reacted with ethyl 3-oxobutanoate to form 3-(trifluoromethyl)phenyl-3-oxobutanoate. In the second step, this intermediate is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 3-hydroxypyrazole to form ETPU.
Wissenschaftliche Forschungsanwendungen
ETPU has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ETPU has been shown to have anticancer, antifungal, and antiviral properties. In biochemistry, ETPU has been used as a tool to study protein-ligand interactions. In agriculture, ETPU has been used as a herbicide to control weeds.
Eigenschaften
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c1-2-21-7-6-12(20-21)9-18-13(22)19-11-5-3-4-10(8-11)14(15,16)17/h3-8H,2,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIANTQXZJMHYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)